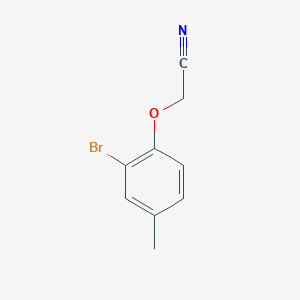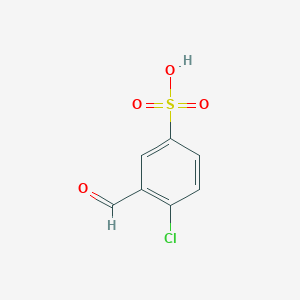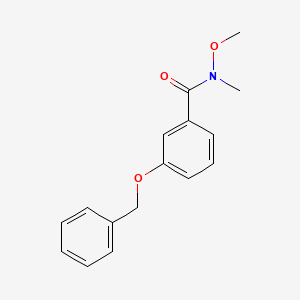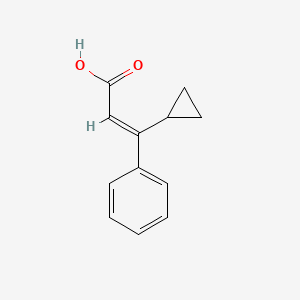
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid
Overview
Description
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid, also known as cyclopropylphenylacetic acid, is a common organic acid found in many natural and synthetic compounds. It is a versatile acid and has a wide range of applications in scientific research and biochemistry.
Scientific Research Applications
Cyclopropylphenylacetic acid is widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of novel compounds, such as (2E)-3-cyclopropyl-3-phenylprop-2-enoic acidhenylacetic amides, which have potential applications in drug discovery. It has also been used in the synthesis of chiral compounds, which are important for the development of new drugs. Cyclopropylphenylacetic acid has also been used in the synthesis of peptides and proteins, as well as in the synthesis of new materials for use in nanotechnology.
Mechanism of Action
The mechanism of action of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acidhenylacetic acid is not well understood. It is believed to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoid molecules. Inhibition of FAAH by (2E)-3-cyclopropyl-3-phenylprop-2-enoic acidhenylacetic acid leads to an increase in endocannabinoid levels, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acidhenylacetic acid are not well understood. However, it has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
Cyclopropylphenylacetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable, making it suitable for long-term storage. However, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
The potential future directions for (2E)-3-cyclopropyl-3-phenylprop-2-enoic acidhenylacetic acid are numerous. It could be used in the development of novel drugs and materials for use in nanotechnology. It could also be used in the synthesis of peptides and proteins, as well as in the development of new chiral compounds for use in drug discovery. In addition, it could be used in the development of new methods for the synthesis of organic compounds. Finally, it could be used in the development of new methods for the inhibition of FAAH, which could lead to the development of novel therapeutics for the treatment of various diseases.
properties
IUPAC Name |
(E)-3-cyclopropyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCLFBGHCDKJW-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C\C(=O)O)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







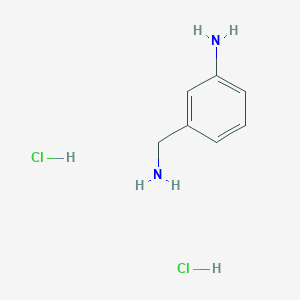
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)

